molecular formula C23H23N3O5 B12128612 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12128612
M. Wt: 421.4 g/mol
InChI Key: PZTUCYPXGLSCLY-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and diethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the oxadiazole ring and the diethoxyphenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled temperatures and pressures, with the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran and oxadiazole rings contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O5/c1-5-28-18-10-8-15(12-19(18)29-6-2)20-22(26-31-25-20)24-23(27)21-14(4)16-11-13(3)7-9-17(16)30-21/h7-12H,5-6H2,1-4H3,(H,24,26,27)

InChI Key

PZTUCYPXGLSCLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C)OCC

Origin of Product

United States

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